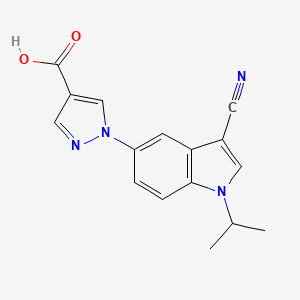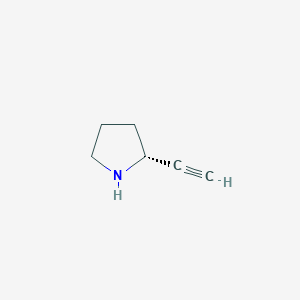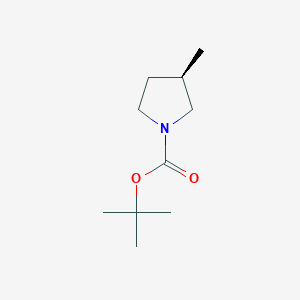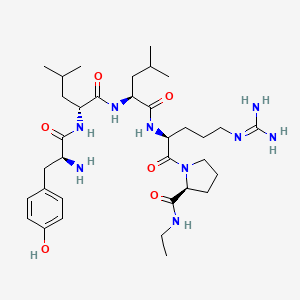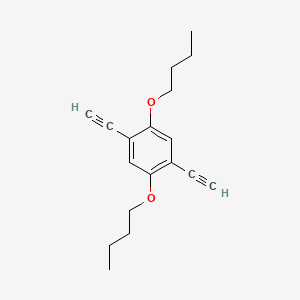
1,4-Dibutoxy-2,5-diethynylbenzene
Vue d'ensemble
Description
1,4-Dibutoxy-2,5-diethynylbenzene is an organic compound with the molecular formula C18H22O2. It belongs to the category of diethynylbenzene derivatives and is characterized by the presence of two butoxy groups and two ethynyl groups attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibutoxy-2,5-diethynylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dibromo-2,5-dibutoxybenzene.
Catalyst and Reagents: The reaction is carried out in the presence of palladium chloride (PdCl2(PPh3)2) and triphenylphosphine (PPh3) under an argon atmosphere. Copper(I) iodide (CuI) is also added as a co-catalyst.
Reaction Conditions: The mixture is refluxed for about 10 hours under an argon atmosphere. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Purification: The resulting precipitate is filtered and washed with acetone.
Industrial Production Methods
While the detailed industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibutoxy-2,5-diethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing ethynyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
1,4-Dibutoxy-2,5-diethynylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including polymers and advanced materials.
Optoelectronic Devices: The compound is used in the development of optoelectronic devices due to its unique electronic properties.
Molecular Informatics: It is utilized in molecular informatics for studying molecular interactions and properties.
Sensor Development: The compound is used in the development of sensitive and selective sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 1,4-dibutoxy-2,5-diethynylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π interactions and conjugation with other aromatic systems, enhancing the compound’s electronic properties. The butoxy groups provide steric hindrance and influence the compound’s solubility and reactivity. These features make it suitable for applications in optoelectronics and sensor development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diethynylbenzene: Lacks the butoxy groups, resulting in different solubility and reactivity.
1,4-Dibutoxybenzene:
2,5-Diethynylbenzene: Similar to 1,4-dibutoxy-2,5-diethynylbenzene but without the butoxy groups, leading to different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both butoxy and ethynyl groups, which impart distinct electronic and steric properties. This combination makes it a versatile compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
1,4-dibutoxy-2,5-diethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-5-9-11-19-17-13-16(8-4)18(14-15(17)7-3)20-12-10-6-2/h3-4,13-14H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIFLAPDJFQZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C#C)OCCCC)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


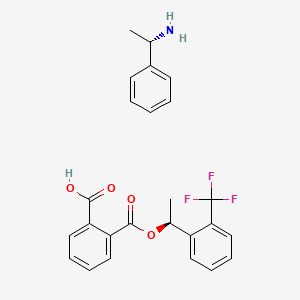
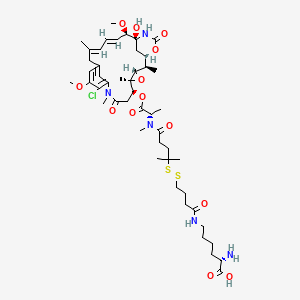

![6-Iodo-3-methylimidazo[1,2-a]pyridine](/img/structure/B3320932.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)
![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)
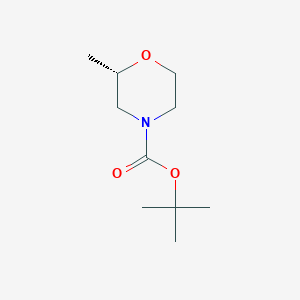
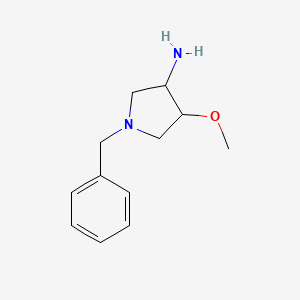
![1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320957.png)
![hexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320959.png)
